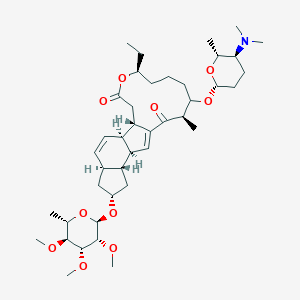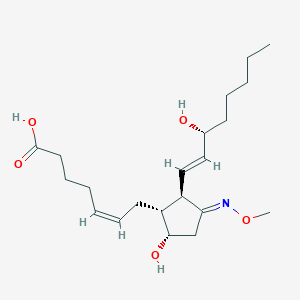
2-(2,6-Dimethylphenoxy)ethanamine
Overview
Description
“2-(2,6-Dimethylphenoxy)ethanamine” is a chemical compound with the empirical formula C10H15NO . It has a molecular weight of 165.23 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “2-(2,6-Dimethylphenoxy)ethanamine” involves a multi-step reaction with 2 steps . The first step involves the use of K2CO3 and butan-2-one under heating conditions . The second step involves the use of LiAlH4 and diethyl ether, also under heating conditions .
Molecular Structure Analysis
The InChI of “2-(2,6-Dimethylphenoxy)ethanamine” is 1S/C10H15NO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7,11H2,1-2H3 . The Canonical SMILES is CC1=C(C(=CC=C1)C)OCCN . The compound has a topological polar surface area of 35.2 Ų .
Physical And Chemical Properties Analysis
“2-(2,6-Dimethylphenoxy)ethanamine” is a solid . It has a molecular weight of 165.23 . The compound has a topological polar surface area of 35.2 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .
Scientific Research Applications
Medicine: Potential Therapeutic Agent Synthesis
2-(2,6-Dimethylphenoxy)ethanamine may serve as a precursor in the synthesis of various therapeutic agents. Its structure could be modified to produce compounds with potential antihistaminic or anti-inflammatory properties due to its phenolic ether and amine functional groups .
Agriculture: Pesticide Formulation
In agriculture, this compound could be explored for the development of novel pesticides. Its phenolic component might interact with certain enzymes or receptors in pests, leading to the formulation of targeted pesticides that are more environmentally friendly .
Material Science: Polymer Chemistry
The amine group in 2-(2,6-Dimethylphenoxy)ethanamine can be utilized in polymer chemistry. It could act as a curing agent for epoxy resins, which are used in a wide range of applications from coatings to aerospace composites .
Environmental Science: Analyte in Pollution Studies
Biochemistry: Enzyme Inhibition Studies
Due to its structural features, 2-(2,6-Dimethylphenoxy)ethanamine might be used in biochemistry research to study enzyme inhibition, particularly in pathways where phenolic ethers play a role .
Pharmacology: Drug Interaction Research
In pharmacology, researchers could investigate the interactions of 2-(2,6-Dimethylphenoxy)ethanamine with various drug metabolizing enzymes, which could provide insights into drug-drug interactions and metabolic pathways .
Analytical Chemistry: Chromatography
The compound’s unique structure makes it suitable for use as a reference material in chromatographic methods, helping to establish baselines for the separation of complex mixtures in analytical chemistry .
Chemical Engineering: Process Optimization
Finally, in chemical engineering, 2-(2,6-Dimethylphenoxy)ethanamine could be studied for process optimization in chemical synthesis, looking at parameters like yield, purity, and reaction conditions to improve industrial production methods .
Safety and Hazards
“2-(2,6-Dimethylphenoxy)ethanamine” is classified as an eye damager (Eye Dam. 1) . The safety information pictograms indicate danger (GHS05) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-(2,6-dimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWIDJMWYOGNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383188 | |
| Record name | 2-(2,6-dimethylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylphenoxy)ethanamine | |
CAS RN |
1749-46-8 | |
| Record name | 2-(2,6-dimethylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)


![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)









![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)